2-Penten-4-yn-1-ol
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Overview
Description
2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5H6O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis. The compound is known for its unique reactivity due to the conjugation of the double and triple bonds with the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-yn-1-ol can be achieved through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, followed by a selective hydrogenation to form the (E)-isomer. The reaction conditions typically include the use of a palladium catalyst and a hydrogen source under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Penten-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., sodium azide)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alcohols, azides
Scientific Research Applications
2-Penten-4-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Penten-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the conjugation of the double and triple bonds with the hydroxyl group, which can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, leading to its observed effects.
Comparison with Similar Compounds
2-Penten-4-yn-1-ol can be compared with other similar compounds, such as:
(Z)-pent-2-en-4-yn-1-ol: The cis isomer of the compound, which may exhibit different reactivity and properties due to the spatial arrangement of the functional groups.
Pent-2-en-4-yn-1-ol: The non-isomeric form, which lacks the specific (E) or (Z) configuration and may have different chemical behavior.
Other enynols: Compounds with both alkene and alkyne functional groups, which can be used for similar synthetic applications but may differ in their reactivity and stability.
The uniqueness of this compound lies in its specific (E) configuration, which can influence its chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6O |
---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
(E)-pent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+ |
InChI Key |
TWJDCTNDUKKEMU-ONEGZZNKSA-N |
Isomeric SMILES |
C#C/C=C/CO |
Canonical SMILES |
C#CC=CCO |
Origin of Product |
United States |
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